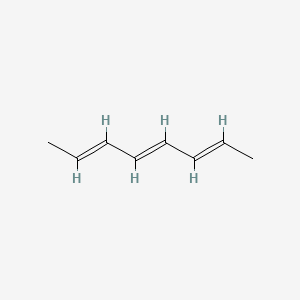

(E,E,E)-2,4,6-Octatriene

カタログ番号 B1167446

CAS番号:

19703-43-6

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E,E,E)-2,4,6-Octatriene is a natural product found in Angelica gigas with data available.

科学的研究の応用

Spectroscopic Analysis and Chemical Properties

- Vibrational analysis of (E,E,E)-2,4,6-octatriene and its derivatives has been conducted to understand spectroscopic effects due to the aldehyde group, chain length, and methyl substitution (Aly et al., 1985).

- Studies on the kinetics and isotope effects of (E,E,E)-2,4,6-octatriene's thermal rearrangements provide insights into its reaction mechanisms and structural properties in transition states (Baldwin & Reddy, 1987).

- Time-resolved resonance Raman spectroscopy has been used to explore the excited triplet states of all-trans-2,4,6-octatriene, contributing to our understanding of its electronic states and reactions (Langkilde et al., 1985).

Applications in Organic Synthesis and Catalysis

- Research into the electrocyclic reactions and stereochemistry of 2,4,6-octatriene derivatives helps in understanding the general principles of triene electrocyclic reactions, relevant for organic synthesis (Marvell et al., 1973).

- Nickel atom-derived catalysts have been shown to be effective in the linear dimerization and cyclodimerization of 1,3-dienes like 2,4,6-octatriene, indicating its potential in catalysis and polymer synthesis (Bertozzi et al., 1992).

Pheromone Research and Ecological Studies

- Isomers of 2,4,6-octatriene have been identified as pheromones in certain insect species, such as flea beetles, contributing to the field of entomology and ecological research (Zilkowski et al., 2008).

- Octatrienes, including 2,4,6-octatriene, have been found to act as attractants in marine brown algae, demonstrating their ecological significance in marine biology (Kajiwara et al., 1980).

Novel Materials and Chemical Structures

- The study of the reactive states of ions of 2,4,6-octatriene and its derivatives contributes to the field of mass spectrometry and ion chemistry, important for the development of novel materials and analytical techniques (Rennekamp & Hoffman, 1975).

Medicinal Chemistry and Biochemical Research

- The antibiotic thiolactomycin, structurally related to 2,4,6-octatriene, inhibits fatty acid synthesis in Escherichia coli, highlighting its relevance in medicinal chemistry and antibiotic research (Hayashi et al., 1983).

特性

CAS番号 |

19703-43-6 |

|---|---|

製品名 |

(E,E,E)-2,4,6-Octatriene |

分子式 |

(C4H9NO)x.(C3H5ClO)y.(C3H4N2)z |

分子量 |

0 |

IUPAC名 |

(2E,4E,6E)-octa-2,4,6-triene |

InChI |

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-8H,1-2H3/b5-3+,6-4+,8-7+ |

SMILES |

CC=CC=CC=CC |

同義語 |

(2E,4E,6Z)-2,4,6-Octatriene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された